4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
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Overview
Description
The compound “4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings. Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate steps, followed by their connection via an appropriate functional group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with the additional methyl and amine groups. Techniques such as NMR and MS could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and thiazole rings, as well as the additional functional groups. For example, the amine group might be expected to participate in reactions typical of amines, such as acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of atoms and the presence of the functional groups .Mechanism of Action
Target of Action
Similar compounds have been tested on various cancer cell lines, including chronic myelogenous leukemia (k562), prostate cancer (pc3), colon cancer (sw620), and human kidney cancer (caki 1) .
Mode of Action
It has been observed that similar compounds exhibit pro-oxidative effects and increase reactive oxygen species in cancer cells . These compounds also inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells .
Biochemical Pathways
Similar compounds have been observed to induce apoptosis in k562 cells , suggesting that they may affect pathways related to cell death and inflammation.
Result of Action
Similar compounds have been observed to exhibit selective action towards k562 cells and no toxic effect in hacat cells . They also induce apoptosis in K562 cells .
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its structure and properties, and exploration of its potential uses in areas such as medicine or materials science .
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
In terms of cellular effects, 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine has been shown to have selective action towards certain cancer cell lines . It appears to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preliminary studies suggest that it may have pro-oxidative effects and increase reactive oxygen species in cancer cells . It may also induce apoptosis in certain cell types
Properties
IUPAC Name |
4-(3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBGMWRJLMDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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